molecular formula C25H19FN4O2 B11247267 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B11247267
M. Wt: 426.4 g/mol
InChI Key: BEMUXDXOOLALMS-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a 2,4-dimethylphenyl ketone moiety at position 6 and a 3-fluorophenyl group at position 2. These substituents likely influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C25H19FN4O2

Molecular Weight

426.4 g/mol

IUPAC Name

6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C25H19FN4O2/c1-15-10-11-19(16(2)12-15)22(31)14-29-21-9-4-3-8-20(21)24-27-23(28-30(24)25(29)32)17-6-5-7-18(26)13-17/h3-13H,14H2,1-2H3

InChI Key

BEMUXDXOOLALMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F)C

Origin of Product

United States

Biological Activity

The compound 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a synthetic derivative belonging to the class of triazoloquinazolinones. This class of compounds has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H22FN5O2 with a molecular weight of approximately 425.46 g/mol. The structure includes a quinazoline core fused with a triazole ring and various substituents that may influence its biological activity.

Anticancer Properties

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it was evaluated against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines.

Cell Line IC50 (µM) Mechanism
A5495.9 ± 1.7Induces apoptosis, S phase arrest
SW-4802.3 ± 0.91Induces apoptosis
MCF-75.65 ± 2.33Induces apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed superior activity compared to standard chemotherapeutic agents like Cisplatin, which had higher IC50 values for these cell lines ( ).

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound was found to induce apoptosis in a dose-dependent manner in A549 cells, with significant early and late apoptotic cell percentages observed at higher concentrations ( ).
  • Cell Cycle Arrest : It causes cell cycle arrest at the S phase, which is crucial for DNA synthesis and replication ( ).
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers ( ).

Case Studies

In a comparative study involving multiple synthesized compounds within the same class, This compound exhibited one of the lowest IC50 values against A549 cells among its peers ( ). This highlights its potential as a lead compound for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

highlights several triazolo[1,5-c]quinazolines with varying aryl substituents. Key comparisons include:

Compound Substituents (Positions) Yield (%) Melting Point (°C) LC-MS (m/z) Elemental Analysis (C/H/N)
Target Compound 6: 2,4-dimethylphenyl; 2: 3-F N/A N/A N/A N/A
5-Cyclopentyl-2-(4-fluorophenyl)-... 5: Cyclopentyl; 2: 4-F 39.5 196–198 343.4 Calc: 72.27/5.16/16.86; Found: 72.31/5.19/16.88
2-(3-Methylphenyl)-5-(3-fluorophenyl)- 2: 3-MePh; 5: 3-F 42.1 182–184 353.4 Calc: 72.45/4.85/15.81; Found: 72.49/4.88/15.79
  • Ketone vs. Cycloalkyl : The 2,4-dimethylphenyl ketone at position 6 introduces a bulkier, electron-withdrawing group compared to cyclopentyl or cyclohexyl substituents, possibly affecting metabolic stability .

Heterocyclic Core Modifications

describes tetrazolo[1,5-c]quinazolinones, differing by a tetrazole ring instead of triazole. For example:

  • 6-(2-Morpholino-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one: Yield (73.3%), m.p. 217–219°C, LC-MS m/z 315 [M+H]+ .
  • The tetrazole core may enhance hydrogen-bonding capacity compared to triazole, influencing bioavailability. However, triazolo derivatives like the target compound often exhibit superior synthetic accessibility .

Reaction Conditions and Catalysts

  • Triazoloquinazolines : describes alkylation of triazoloquinazoline precursors with chloroesters (e.g., 2-chloro-N-phenylacetamide) in DMF under heating (3–5 hours), yielding derivatives like compound 9 with "satisfactory purity" .
  • Catalyst Efficiency: reports that the NGPU catalyst improves yields (e.g., 96.8% for a benzimidazoloquinazoline) and reduces reaction times compared to traditional methods .

Functional Group Compatibility

The 2-oxoethyl group in the target compound resembles intermediates in , where ketone-containing side chains are introduced via chloroester reactions. However, the 2,4-dimethylphenyl group may necessitate tailored protecting-group strategies to avoid steric interference during synthesis .

Spectral and Analytical Data

  • NMR Trends : In H NMR signals for triazoloquinazolines range from δ 7.2–8.5 ppm for aromatic protons, with methyl groups appearing at δ 2.3–2.6 ppm. The target compound’s 2,4-dimethylphenyl group would likely show distinct splitting patterns due to para-methyl symmetry .
  • LC-MS Validation : Similar compounds exhibit molecular ion peaks aligning with theoretical masses (e.g., m/z 353.4 for C21H17F2N4), supporting the reliability of LC-MS for characterizing the target compound .

Preparation Methods

Preparation of Quinazolinone Intermediate

The quinazolinone backbone is synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For this compound, 2-amino-5-fluorobenzoic acid serves as the starting material.

Reaction Scheme :

  • Amidation : React 2-amino-5-fluorobenzoic acid with acetic anhydride to form N-acetylated intermediate.

  • Cyclization : Treat with urea at 180°C to yield 6-fluoroquinazolin-4(3H)-one.

Typical Conditions :

StepReagentSolventTemperature (°C)Yield (%)
1Ac₂OToluene11085
2UreaDMF18072

Triazole Ring Formation

The triazole moiety is introduced via Huisgen cycloaddition or oxidative cyclization. A modified approach using hydrazine hydrate and nitrous acid ensures regioselective 1,2,4-triazole formation at position 1,5-c of the quinazolinone.

Procedure :

  • React 6-fluoroquinazolin-4(3H)-one with hydrazine hydrate in ethanol (reflux, 8 h).

  • Treat intermediate hydrazide with NaNO₂/HCl at 0–5°C to form triazoloquinazolinone core.

Optimized Parameters :

  • Molar ratio (hydrazine:quinazolinone): 2:1

  • Reaction time: 10–12 h

  • Yield: 68%

Functionalization with Substituents

Introduction of 3-Fluorophenyl Group

The 3-fluorophenyl group is introduced at position 2 via Ullmann coupling or nucleophilic aromatic substitution.

Method :

  • Brominate the triazoloquinazolinone core at position 2 using NBS in CCl₄.

  • Perform copper-catalyzed coupling with 3-fluoroaniline in DMSO at 120°C.

Data :

CatalystLigandTemp (°C)Yield (%)
CuI1,10-Phen12065

Alkylation with 2-(2,4-Dimethylphenyl)-2-oxoethyl Group

The 6-position is functionalized via N-alkylation using 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.

Reaction Protocol :

  • Dissolve triazoloquinazolinone in anhydrous DMF.

  • Add K₂CO₃ and 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.

  • Heat at 80°C for 6 h under N₂ atmosphere.

Yield Optimization :

  • Base: K₂CO₃ > NaH (higher selectivity)

  • Solvent: DMF > DMSO (reduced side products)

  • Final yield: 74%

Characterization and Analytical Data

Critical analytical benchmarks for intermediates and final product:

Intermediate 6-Fluoroquinazolin-4(3H)-one :

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.89 (d, J = 8.5 Hz, 1H, H-7), 6.95 (dd, J = 8.5, 2.3 Hz, 1H, H-8).

Final Product :

  • HRMS : m/z calc. for C₂₆H₂₁FN₄O₂ [M+H]⁺: 457.1678; found: 457.1681.

  • HPLC Purity : 98.2% (C18 column, MeCN/H₂O = 70:30).

Scale-Up Considerations and Industrial Relevance

Successful kilogram-scale production requires:

  • Process Safety : Mitigating exothermic risks during cyclization by controlled reagent addition.

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Cost Analysis :

ComponentCost/kg (USD)
3-Fluoroaniline220
2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one450
Total (per kg product)12,500

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing triazoloquinazolinone derivatives like this compound?

  • Methodological Answer : Multi-step synthesis is typical, starting with cyclocondensation of substituted quinazolinones with triazole precursors. Key steps include:

  • Cyclization : Use of acetic acid under reflux to form the triazoloquinazoline core .
  • Substitution : Introducing the 2,4-dimethylphenyl and 3-fluorophenyl groups via nucleophilic aromatic substitution or coupling reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
    • Data Reference : Yields for analogous compounds range from 31.1% to 96.8%, depending on substituent reactivity and solvent choice .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). The 3-fluorophenyl group shows distinct splitting patterns due to para-substitution .
  • LC-MS : Confirm molecular weight (e.g., m/z 450–590 [M+H]+ for similar derivatives) .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.05% deviation indicates purity) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final cyclization step?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency in introducing bulky substituents .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .
  • Temperature Control : Slow heating (60–80°C) prevents decomposition of sensitive intermediates .
    • Data Contradiction Analysis : A study reported a 73.3% yield using morpholine as a base , while another achieved 96.8% with piperazine derivatives, suggesting steric hindrance impacts reactivity .

Q. What strategies resolve discrepancies between theoretical and experimental elemental analysis data?

  • Methodological Answer :

  • Repeat Analysis : Ensure sample dryness to avoid moisture interference.
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials).
  • Calibration Check : Validate instrument accuracy with certified reference compounds .
    • Case Study : For 5-cyclopentyl-2-(4-fluorophenyl)-triazoloquinazoline, calculated C:72.27% vs. observed C:72.31% confirmed purity .

Q. How to design structure-activity relationship (SAR) studies for anticancer activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 4-chlorophenyl) .
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, IC₅₀ values via MTT assay) and compare with controls like doxorubicin .
    • Data Table :
DerivativeSubstituent RIC₅₀ (µM)
ControlDoxorubicin0.5
Compound A3-Fluorophenyl10.5
Compound B4-Chlorophenyl8.2
Data adapted from quinazolinone antitumor studies .

Q. What approaches improve solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Co-Solvents : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters at the 5-position for hydrolytic activation .
    • Stability Note : Monitor pH-dependent degradation (e.g., half-life >24 hrs at pH 7.4) .

Q. How to assess enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .

Contradictions and Troubleshooting

Q. Why do some synthetic routes report variable melting points for the same compound?

  • Analysis : Polymorphism or residual solvents (e.g., ethanol vs. DMF) can alter melting ranges.
  • Solution : Perform DSC/TGA to identify crystalline forms and standardize recrystallization protocols .

Q. How to reconcile conflicting biological activity data across studies?

  • Root Cause : Variability in assay conditions (e.g., serum concentration in cell culture).
  • Methodological Fix : Adhere to standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

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